molecular formula C17H14O5 B11836874 7-Hydroxy-5,8-dimethoxy-3-phenyl-4H-1-benzopyran-4-one CAS No. 82517-13-3

7-Hydroxy-5,8-dimethoxy-3-phenyl-4H-1-benzopyran-4-one

Cat. No.: B11836874
CAS No.: 82517-13-3
M. Wt: 298.29 g/mol
InChI Key: COXYLZXFMVCAHI-UHFFFAOYSA-N
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Description

7-Hydroxy-5,8-dimethoxy-3-phenyl-4H-chromen-4-one is a chemical compound belonging to the class of flavonoids, specifically a type of chromone. Flavonoids are known for their diverse biological activities and are widely studied for their potential therapeutic benefits. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-5,8-dimethoxy-3-phenyl-4H-chromen-4-one typically involves the condensation of appropriate phenolic compounds with methoxy-substituted benzaldehydes under acidic or basic conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green solvents and catalysts are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-5,8-dimethoxy-3-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Hydroxy-5,8-dimethoxy-3-phenyl-4H-chromen-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular diseases.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Hydroxy-5,8-dimethoxy-3-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It is known to modulate oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes. Additionally, it can inhibit inflammatory pathways by downregulating pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 7-Hydroxy-3-phenyl-4H-chromen-4-one
  • 5,7-Dihydroxy-3-methoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one
  • 4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methoxyphenyl)-

Uniqueness

Compared to similar compounds, 7-Hydroxy-5,8-dimethoxy-3-phenyl-4H-chromen-4-one has unique methoxy substitutions at positions 5 and 8, which can influence its chemical reactivity and biological activity. These substitutions may enhance its antioxidant properties and modulate its interactions with biological targets .

Properties

CAS No.

82517-13-3

Molecular Formula

C17H14O5

Molecular Weight

298.29 g/mol

IUPAC Name

7-hydroxy-5,8-dimethoxy-3-phenylchromen-4-one

InChI

InChI=1S/C17H14O5/c1-20-13-8-12(18)16(21-2)17-14(13)15(19)11(9-22-17)10-6-4-3-5-7-10/h3-9,18H,1-2H3

InChI Key

COXYLZXFMVCAHI-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C(=C1)O)OC)OC=C(C2=O)C3=CC=CC=C3

Origin of Product

United States

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